(2R)-1-(Methylamino)butan-2-ol
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Overview
Description
(2R)-1-(Methylamino)butan-2-ol is a chiral amine alcohol compound It is characterized by the presence of a methylamino group attached to the second carbon of a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-1-(Methylamino)butan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective formation of the desired (2R) enantiomer.
Another synthetic route involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the direct formation of the amine alcohol from the ketone and amine precursors.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst can also be employed to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial to obtaining the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2R)-1-(Methylamino)butan-2-one or (2R)-1-(Methylamino)butanal.
Reduction: (2R)-1-(Methylamino)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-1-(Methylamino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective catalysis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(Methylamino)butan-2-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The methylamino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(Methylamino)butan-2-ol
- (2R)-1-(Amino)butan-2-ol
- (2R)-1-(Methylamino)pentan-2-ol
Uniqueness
(2R)-1-(Methylamino)butan-2-ol is unique due to its specific chiral configuration and the presence of both a methylamino group and a hydroxyl group. This combination of functional groups and chirality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications. Its enantiomer, (2S)-1-(Methylamino)butan-2-ol, may exhibit different biological activities and reactivity, highlighting the importance of chirality in chemical and biological systems.
Properties
IUPAC Name |
(2R)-1-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCWQXQLWFJGY-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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